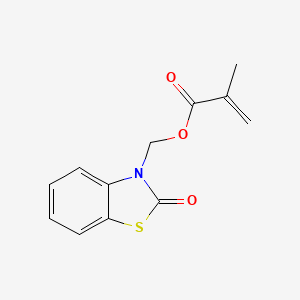
(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring fused with a methyl 2-methylprop-2-enoate group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by esterification with 2-methylprop-2-enoic acid. The reaction conditions often require the use of catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide, and the reactions are usually carried out in solvents like ethanol at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Vanillin acetate: Another ester compound with applications in flavor and fragrance industries.
Uniqueness
(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate is unique due to its benzothiazole ring structure, which imparts distinct chemical and biological properties. Unlike simpler esters, this compound’s heterocyclic nature allows for more diverse interactions and applications in various fields.
Properties
CAS No. |
102040-34-6 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2-oxo-1,3-benzothiazol-3-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H11NO3S/c1-8(2)11(14)16-7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6H,1,7H2,2H3 |
InChI Key |
KXPZUBIYXVMNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


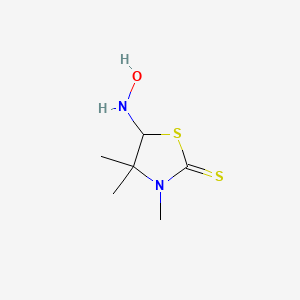

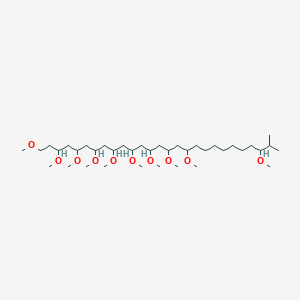
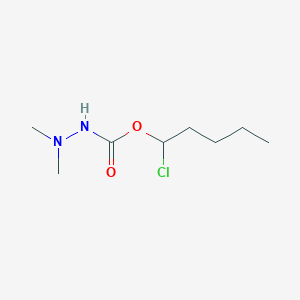
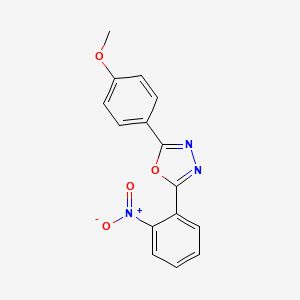
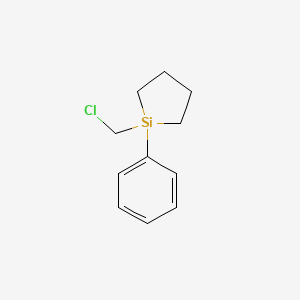
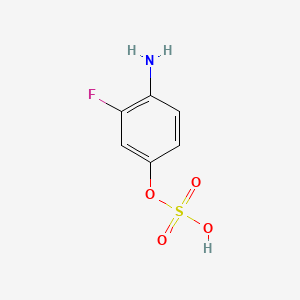
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)

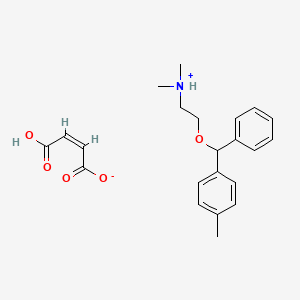

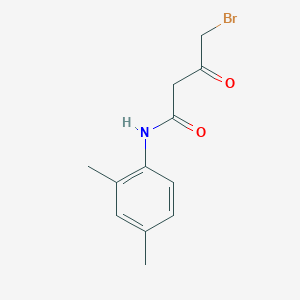

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
